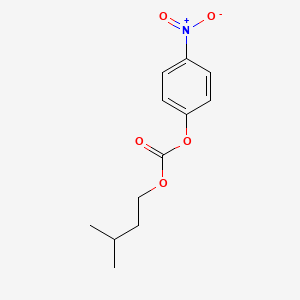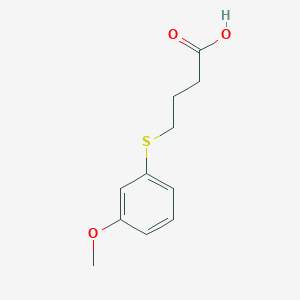
Methyl 2,6-dichloro-3-isopropoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dichloro-3-isopropoxybenzoate is an organic compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 2,6-dichloro-3-isopropoxybenzoic acid.
Reduction: 2,6-dichloro-3-isopropoxybenzyl alcohol.
Hydrolysis: 2,6-dichloro-3-isopropoxybenzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,6-dichloro-3-isopropoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the isopropoxy group.
Methyl 3-isopropoxybenzoate: Lacks the chlorine atoms.
Methyl 2,6-dichloro-4-methoxybenzoate: Has a methoxy group instead of an isopropoxy group.
Uniqueness
Methyl 2,6-dichloro-3-isopropoxybenzoate is unique due to the combination of chlorine atoms and an isopropoxy group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H12Cl2O3 |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
methyl 2,6-dichloro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3 |
Clé InChI |
DUTUEDBIHLGNON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)


